Spectroscopic Profile of Undec-10-en-1-amine: A Technical Guide
Spectroscopic Profile of Undec-10-en-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Undec-10-en-1-amine (CAS No: 62595-52-2), a primary amine with a terminal alkene functional group. The information herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring these spectra.
Spectroscopic Data Summary
The following tables summarize the key quantitative data for Undec-10-en-1-amine. While direct experimental spectra are available through subscription services such as SpectraBase, the data presented here is a combination of predicted values and typical ranges for the functional groups present in the molecule.[1][2]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Table 1: Predicted ¹H NMR Spectroscopic Data for Undec-10-en-1-amine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.8 | m | 1H | H-10 |
| ~4.9 | m | 2H | H-11 |
| ~2.7 | t | 2H | H-1 |
| ~2.0 | m | 2H | H-9 |
| ~1.4 | m | 2H | H-2 |
| ~1.3 | m | 12H | H-3 to H-8 |
| ~1.1 (broad s) | 2H | -NH₂ |
Note: Chemical shifts are referenced to a standard solvent signal and can vary based on solvent and concentration. The -NH₂ signal is often broad and may exchange with D₂O.[3][4]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data for Undec-10-en-1-amine
| Chemical Shift (δ) ppm | Assignment |
| ~139 | C-10 |
| ~114 | C-11 |
| ~42 | C-1 |
| ~34 | C-9 |
| ~33 | C-2 |
| ~26-30 | C-3 to C-8 |
Note: The chemical shifts of the methylene carbons in the long aliphatic chain may overlap.[3][5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Key IR Absorption Bands for Undec-10-en-1-amine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3300 | Medium | N-H stretch (asymmetric and symmetric, two bands for primary amine) |
| ~3075 | Medium | =C-H stretch (alkene) |
| ~2925, ~2855 | Strong | C-H stretch (alkane) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~1600 | Medium | N-H bend (scissoring) |
| ~990, ~910 | Strong | =C-H bend (out-of-plane) |
| ~850 | Broad, Medium | N-H wag |
Note: The presence of two bands in the N-H stretching region is characteristic of a primary amine.[3][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Undec-10-en-1-amine, with a molecular formula of C₁₁H₂₃N, the molecular weight is 169.31 g/mol .[1]
Table 4: Predicted Mass Spectrometry Fragmentation Data for Undec-10-en-1-amine
| m/z | Interpretation |
| 169 | Molecular ion [M]⁺ |
| 168 | [M-H]⁺ |
| 30 | [CH₂=NH₂]⁺ (from α-cleavage, often the base peak) |
Note: The fragmentation of long-chain amines is characterized by α-cleavage, where the bond between the first and second carbon atoms breaks, leading to a stable iminium cation.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for Undec-10-en-1-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
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Undec-10-en-1-amine sample
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Deuterated solvent (e.g., CDCl₃)
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5 mm NMR tubes
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Pipettes
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Vortex mixer
Procedure:
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Sample Preparation:
-
For ¹H NMR, accurately weigh 5-10 mg of Undec-10-en-1-amine.
-
For ¹³C NMR, accurately weigh 20-50 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Vortex the vial to ensure the sample is fully dissolved.
-
Transfer the solution into a 5 mm NMR tube using a pipette with a cotton plug to filter any particulate matter.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum.
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Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups using Attenuated Total Reflectance (ATR)-FTIR spectroscopy.
Materials:
-
Undec-10-en-1-amine sample
-
FTIR spectrometer with an ATR accessory
-
Isopropanol and lint-free wipes
Procedure:
-
Instrument and Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
-
Sample Analysis:
-
Place a small drop of Undec-10-en-1-amine directly onto the center of the ATR crystal.
-
Acquire the sample spectrum, typically co-adding 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the major absorption peaks.
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Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern using GC-MS with Electron Ionization (EI).
Materials:
-
Undec-10-en-1-amine sample
-
Volatile solvent (e.g., dichloromethane or hexane)
-
GC-MS instrument with an EI source
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of Undec-10-en-1-amine (e.g., 1 mg/mL) in a suitable volatile solvent.
-
Transfer the solution to an autosampler vial.
-
-
Instrument Setup:
-
Set the GC oven temperature program (e.g., start at 50°C, ramp to 250°C).
-
Set the injector and transfer line temperatures (e.g., 250°C and 280°C, respectively).
-
Use helium as the carrier gas.
-
Set the MS to operate in EI mode at 70 eV and select an appropriate mass scan range (e.g., m/z 25-200).
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The mass spectrometer will record the mass spectra of the eluting compound.
-
-
Data Processing:
-
Identify the chromatographic peak corresponding to Undec-10-en-1-amine.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak and major fragment ions.
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Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Undec-10-en-1-amine.
Caption: General workflow for the spectroscopic analysis of Undec-10-en-1-amine.
References
- 1. Undec-10-en-1-amine | C11H23N | CID 11768976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. PubChemLite - Undec-10-en-1-amine (C11H23N) [pubchemlite.lcsb.uni.lu]
